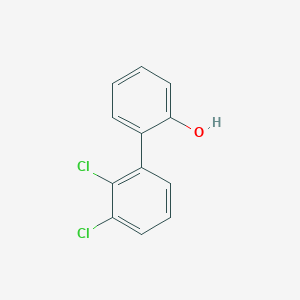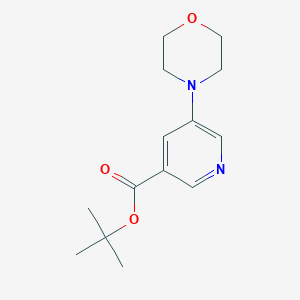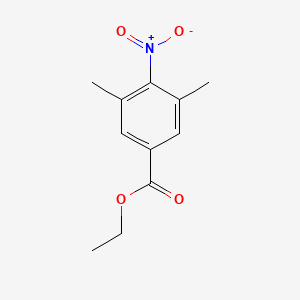
Methyl 2,6-dimethylbenzoylformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6-dimethylbenzoylformate (MDBF) is an organic compound belonging to the class of benzoylformates. It is a white crystalline solid with a molecular formula of C9H10O3, and a molecular weight of 174.17 g/mol. MDBF is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other organic compounds.
Wirkmechanismus
Methyl 2,6-dimethylbenzoylformate is an organic compound that undergoes a variety of chemical reactions. Its mechanism of action is dependent on the reaction in which it is involved. In the synthesis of indomethacin, for example, the this compound reacts with an amine in the presence of a strong base to form an imine, which is then hydrolyzed to form the desired product. In the synthesis of optical brightening agents, the this compound reacts with a variety of compounds, such as aldehydes, ketones, and alcohols, to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that it may have some antifungal activity. In addition, this compound has been shown to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,6-dimethylbenzoylformate is a versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low cost and availability, its stability, and its ease of use. Its main limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
Methyl 2,6-dimethylbenzoylformate has a wide range of potential applications in the pharmaceutical and agrochemical industries. Further research is needed to fully understand its mechanism of action and to develop new synthetic methods for its use. Additionally, further studies are needed to explore its potential as an antimicrobial agent and to investigate its potential use in the synthesis of other organic compounds. Finally, further research is needed to explore its potential as an optical brightening agent.
Synthesemethoden
Methyl 2,6-dimethylbenzoylformate can be synthesized by various methods. The most common method is the reaction of 2,6-dimethylbenzoic acid with formic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures between 80-100°C. The reaction produces a mixture of this compound and 2,6-dimethylbenzamide. The product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2,6-dimethylbenzoylformate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of pharmaceuticals and agrochemicals, including the anti-inflammatory drug indomethacin. It has also been used in the synthesis of a variety of heterocyclic compounds, such as 1,2,3,4-tetrahydropyridine and 2-amino-2-methyl-1-propanol. In addition, this compound has been used in the synthesis of optical brightening agents, such as 4-diethyl-2,6-dimethylbenzoylformate.
Eigenschaften
IUPAC Name |
methyl 2-(2,6-dimethylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFMGWLLHQFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

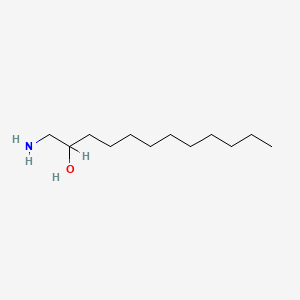
![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)


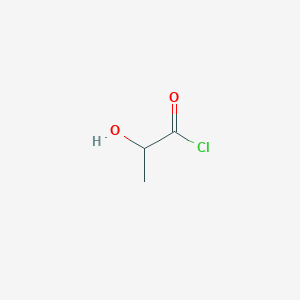


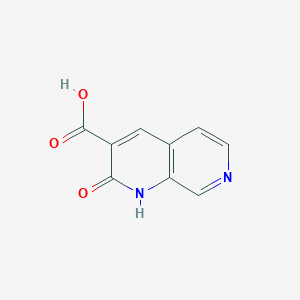
![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)
